![molecular formula C12H13N3S2 B5578555 3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)
3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
“3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is a compound that belongs to the class of organic compounds known as triazolobenzothiazoles . These compounds contain a triazole ring fused to the benzene or the thiazole moiety of the benzothiazole ring system .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has been reported in various studies . For instance, a number of new 1,ω-bis((acetylphenoxy)acetamide)alkanes were prepared, then their bromination using NBS furnished the novel bis(2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of “3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” is characterized by a triazole ring fused to the benzene or the thiazole moiety of the benzothiazole ring system . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3-Isobutylsulfanyl-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole” (also known as “3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole”), focusing on six unique applications:
Antimicrobial Agents
3-Isobutylsulfanyl-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole: has shown significant potential as an antimicrobial agent. Its unique structure allows it to interact with microbial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial and fungal strains, demonstrating broad-spectrum antimicrobial activity . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Therapy
Research has indicated that this compound exhibits potent anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways. Studies have shown its effectiveness against several cancer cell lines, including breast, lung, and colon cancers . The compound’s ability to selectively target cancer cells while sparing healthy cells is particularly noteworthy, making it a valuable addition to the arsenal of anticancer agents.
Antioxidant Properties
The compound also possesses strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and has potential applications in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases . Its antioxidant capacity is attributed to the presence of sulfur and nitrogen atoms in its structure, which can donate electrons to stabilize free radicals.
Agricultural Fungicides
In the field of agriculture, 3-Isobutylsulfanyl-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole has been explored as a fungicide. Its ability to inhibit the growth of various plant pathogens makes it an effective agent for protecting crops from fungal infections . This application is particularly important for enhancing crop yield and ensuring food security. The compound’s stability and low toxicity to non-target organisms further enhance its suitability for agricultural use.
Material Science and Catalysis
The unique chemical structure of this compound makes it a valuable catalyst in various chemical reactions. It has been used in the synthesis of complex organic molecules, facilitating reactions that are otherwise difficult to achieve . Additionally, its incorporation into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. This application is significant for developing advanced materials with improved performance characteristics.
Future Directions
The future directions for “3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” could involve further exploration of its diverse pharmacological activities and its potential in drug design, discovery, and development . Further studies could also focus on the synthesis of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Many nitrogen- and sulfur-containing heterocyclic compounds, including benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles, exhibit biological activity
Action Environment
It is known that the compound is synthesized via a method that combines a high functional group tolerance with short reaction times and good to excellent yields
properties
IUPAC Name |
1-(2-methylpropylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-8(2)7-16-11-13-14-12-15(11)9-5-3-4-6-10(9)17-12/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVZENLFRGHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NN=C2N1C3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylsulfanyl-benzo[4,5]thiazolo[2,3-c][1,2,4]triazole |
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